
L-gamma-Glutamyl-S-allylthio-L-cysteine
Overview
Description
L-gamma-Glutamyl-S-allylthio-L-cysteine: is a dipeptide compound that consists of L-glutamic acid and L-cysteine linked by a gamma-glutamyl bond. This compound is known for its presence in various biological systems and its potential health benefits. It is particularly noted for its role in the metabolism of glutathione, a crucial antioxidant in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-S-allylthio-L-cysteine typically involves the coupling of L-glutamic acid and L-cysteine through a peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
L-gamma-Glutamyl-S-allylthio-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bond .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers and various substituted derivatives of the original compound .
Scientific Research Applications
L-gamma-Glutamyl-S-allylthio-L-cysteine is a compound found within the Allium genus of plants . Research indicates that this compound, and others closely related, have roles in suppressing soilborne diseases and possess various biological activities .
Biosynthesis and Function in Allium Plants
S-Alk(en)yl-L-cysteine sulfoxides, including this compound, are pharmaceutically significant secondary metabolites in Allium plants . Biosynthesis involves S-alk(en)ylation of glutathione, followed by the removal of glycyl and γ-glutamyl groups and S-oxygenation .
Garlic contains γ-glutamyl transpeptidases (GGTs) that catalyze the removal of the γ-glutamyl moiety from a biosynthetic intermediate of S-allyl-L-cysteine sulfoxide (alliin) . These GGTs, encoded by AsGGT1, AsGGT2, and AsGGT3 genes, exhibit deglutamylation activity toward γ-glutamyl-S-allyl-L-cysteine, a putative alliin biosynthetic intermediate .
Role in Soil Suppressiveness
γ-glutamyl-S-allyl-l-cysteine (GSAC) found in Allium fistulosum (Welsh onion) can significantly suppress Fusarium wilt diseases . Application of GSAC to soils increased the relative abundance of Pseudomonas, Burkholderia-Caballeronia-Paraburkholderia, and Bdellovibrio . The suppressiveness of GSAC-amended soil is generated by the activity of antagonistic bacteria .
Activities and Applications
γ-Glutamyl-S-allylcysteine demonstrates an antiglycative effect, along with radical-scavenging and metal-chelating capacities . It can be used for research purposes in areas such as anti-infection, immunology/inflammation, and metabolic enzyme/protease studies .
Mechanism of Action
The mechanism of action of L-gamma-Glutamyl-S-allylthio-L-cysteine involves its participation in the gamma-glutamyl cycle, which is crucial for the synthesis and metabolism of glutathione. The compound acts as a substrate for gamma-glutamyl transpeptidase, an enzyme that catalyzes the transfer of the gamma-glutamyl group to various acceptor molecules. This process is essential for maintaining cellular redox balance and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Gamma-glutamylcysteine: A precursor to glutathione, similar in structure but lacks the allylthio group.
Glutathione: A tripeptide consisting of gamma-glutamylcysteine and glycine, known for its potent antioxidant properties.
S-allyl cysteine: A derivative of cysteine with an allyl group, known for its health benefits, particularly in cardiovascular health.
Uniqueness
L-gamma-Glutamyl-S-allylthio-L-cysteine is unique due to the presence of the allylthio group, which may confer additional biological activities and health benefits compared to its analogs. This structural feature distinguishes it from other gamma-glutamyl peptides and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-amino-5-[[1-carboxy-2-(prop-2-enyldisulfanyl)ethyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S2/c1-2-5-19-20-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHWEWRSAXLHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 149 °C | |
Record name | L-gamma-Glutamyl-S-allylthio-L-cysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038515 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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